molecular formula C10H18N2O3S B1600111 Met-pro CAS No. 59227-86-0

Met-pro

Cat. No.: B1600111
CAS No.: 59227-86-0
M. Wt: 246.33 g/mol
InChI Key: DZMGFGQBRYWJOR-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Met-Pro can be synthesized through a peptide coupling reaction between L-methionine and L-proline. The reaction typically involves the activation of the carboxyl group of L-methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of L-proline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions: Met-Pro undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Met-Pro has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Met-Pro involves its interaction with specific molecular targets and pathways. For instance, this compound can modulate the activity of enzymes involved in oxidative stress responses by acting as an antioxidant. Additionally, it may influence cellular signaling pathways related to inflammation and immune responses .

Comparison with Similar Compounds

Comparison: Met-Pro is unique due to the presence of both a sulfur-containing amino acid (methionine) and a cyclic amino acid (proline). This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, compared to other dipeptides .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15/h7-8H,2-6,11H2,1H3,(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMGFGQBRYWJOR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474540
Record name Methionylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59227-86-0
Record name Methionylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Met-pro
Reactant of Route 2
Reactant of Route 2
Met-pro
Reactant of Route 3
Reactant of Route 3
Met-pro
Reactant of Route 4
Reactant of Route 4
Met-pro
Reactant of Route 5
Reactant of Route 5
Met-pro
Reactant of Route 6
Reactant of Route 6
Met-pro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.